molecular formula C14H9NOS B1600245 Benzophenone-4-isothiocyanate CAS No. 26328-59-6

Benzophenone-4-isothiocyanate

Cat. No. B1600245
CAS RN: 26328-59-6
M. Wt: 239.29 g/mol
InChI Key: FMSYGGOEIOBUOR-UHFFFAOYSA-N
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Description

Benzophenone-4-isothiocyanate (BITC) is a chemical compound belonging to the isothiocyanate family of compounds. BITC is a highly reactive compound that has been used in various scientific research applications. BITC has a wide range of biochemical and physiological effects, making it a useful tool for scientific research.

Scientific Research Applications

  • Exposure and Health Risks : Benzophenone (BP) derivatives, including BP-4, are extensively used in cosmetics, personal care products, and food packaging inks. A study by Kang et al. (2016) focused on the urinary concentrations of BP derivatives in the South Korean population, indicating widespread exposure and potential health risks due to their endocrine-disrupting effects (Kang et al., 2016).

  • Applications in Photochemistry and Biochemistry : BP photophores, including derivatives of benzophenone, have unique photochemical properties useful in biological chemistry, bioorganic chemistry, and material science. They are used for binding/contact site mapping, identification of molecular targets, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).

  • Presence in Human Tissues : The determination of benzophenones in human placental tissue samples was the focus of a study by Vela-Soria et al. (2011), highlighting the occurrence of BPs in humans due to the use of products containing sunscreen agents (Vela-Soria et al., 2011).

  • Photocatalytic Degradation : A study by Zúñiga-Benítez et al. (2016) focused on the photocatalytic degradation of Benzophenone-3 (BP3) using titanium dioxide in aqueous solutions. This study addressed the removal of BP3 from water, which is significant given BP3's disruptive effect on endocrine systems (Zúñiga-Benítez et al., 2016).

  • Oxidation and Removal Techniques : Cao et al. (2021) explored the oxidation of Benzophenone-3 in aqueous solution by potassium permanganate, investigating various factors influencing BP-3 degradation efficiency. This research is crucial for developing techniques for BP-3 removal due to its endocrine-disrupting effects (Cao et al., 2021).

  • Sensor Development for Benzophenone Detection : Li et al. (2012) constructed an amperometric sensor based on molecularly imprinted polymer for detecting benzophenone in food packaging materials. This development is significant for monitoring benzophenone migration into foodstuffs (Li et al., 2012).

  • Photocrosslinking in Biology : Chin et al. (2002) discussed the use of benzophenone as a photocrosslinking agent in biology, exploring its incorporation into proteins in Escherichia coli for potential applications in protein interaction studies (Chin et al., 2002).

properties

IUPAC Name

(4-isothiocyanatophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NOS/c16-14(11-4-2-1-3-5-11)12-6-8-13(9-7-12)15-10-17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSYGGOEIOBUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465842
Record name Benzophenone-4-isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzophenone-4-isothiocyanate

CAS RN

26328-59-6
Record name Benzophenone-4-isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzophenone-4-isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzophenone-4-isothiocyanate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822NDN9MZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
EK Koepf, LD Burtnick - FEBS letters, 1992 - Elsevier
Horse plasma gelsolin labelled with benzophenone-4-isothiocyanate can be photochemically cross-linked to rabbit cardiac tropomyosin. The cross-linking proceeds with greater …
Number of citations: 30 www.sciencedirect.com
G Dorman, GD Prestwich - Biochemistry, 1994 - ACS Publications
… Benzophenone-4-isothiocyanate. Interactions between gelsolin and the actin-associated tropomyosin were studied using horse plasma gelsolin, which had been labeled at multiple …
Number of citations: 074 pubs.acs.org
G Sundarababu, H Gao, H Sigrist - Photochemistry and …, 1995 - Wiley Online Library
… Typically aminopropylated silicon chips were individually treated for 40 min at 40C with a mixture of 50 μL CH 3 CN containing benzophenone-4-isothiocyanate (stock solution: 30 mg/…
Number of citations: 56 onlinelibrary.wiley.com
J Amagat, ML Jørgensen, Z Zhang, R Xu… - Materials Today …, 2021 - Elsevier
… Combined with an amine-reactive functional group, such as isothiocyanate (ITC) or maleimide, Benzophenone-4-isothiocyanate (BPITC) or BP-maleimide becomes a heterobifunctional …
Number of citations: 2 www.sciencedirect.com
EK Koepf - 1992 - open.library.ubc.ca
… Photoactivation of solutions of benzophenone-4-isothiocyanate labelled gelsolin and tropomyosin resulted in the appearance of high molecular weight bands on SDS-PAGE, indicative …
Number of citations: 3 open.library.ubc.ca
K Sato, S Kikuchi, E Yoshida, R Ishii, N Sasaki… - Analytical …, 2016 - Springer
… An aliquot (20 µL) of a solution containing 0.2 M benzophenone4-isothiocyanate and 0.05 M diisopropylethylamine in dimethylformamide (DMF) was poured into the well. Then, the well …
Number of citations: 5 link.springer.com
W He, D Staples, C Smith, C Fisher - Journal of virology, 2003 - Am Soc Microbiol
… peptide an amine-reactive probe, benzophenone-4-isothiocyanate (Molecular Probes), was … , pH 9.0, and 100 mg of the benzophenone-4-isothiocyanate in 0.5 ml of DMF was added. …
Number of citations: 99 journals.asm.org
S Zoffmann, G Turcatti, JL Galzi, M Dahl… - Journal of medicinal …, 2001 - ACS Publications
… a freshly prepared 10 mM solution of benzophenone 4-isothiocyanate in N,N-dimethylformamide… Portions of benzophenone 4-isothiocyanate (14 μL) were added again at regular 2−3-h …
Number of citations: 25 pubs.acs.org
N Sasaki, A Isu, R Ishii, K Sato - Analytical Sciences, 2012 - Springer
… An aliquot (20 µL) of a test solution containing 0.2 mol dm–3 benzophenone-4-isothiocyanate and 0.05 mol dm–3 diisopropylethylamine in dimethylformamide (DMF) was poured into …
Number of citations: 6 link.springer.com
JM Banks, LC Mozdzen, BAC Harley, RC Bailey - Biomaterials, 2014 - Elsevier
… We would also like to thank Aurora Alsop for the synthesizing the benzophenone-4-isothiocyanate and Rebecca Hortensius for helpful discussions. We gratefully acknowledge the …
Number of citations: 82 www.sciencedirect.com

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